molecular formula C22H21Cl2N5O2S B2447263 1-(4-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 897620-75-6

1-(4-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B2447263
CAS No.: 897620-75-6
M. Wt: 490.4
InChI Key: HULLJZXULVOJMM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H21Cl2N5O2S and its molecular weight is 490.4. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19Cl2N5O2S\text{C}_{18}\text{H}_{19}\text{Cl}_{2}\text{N}_{5}\text{O}_{2}\text{S}

This structure features a piperazine moiety, a thiazole ring, and a urea linkage, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Cytotoxicity Studies

A study published in MDPI highlighted the synthesis of various piperazine derivatives and their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results showed that:

  • Compound 4e and Compound 4i , structurally similar to our compound of interest, demonstrated high selectivity and cytotoxicity towards cancer cells with IC50 values of 12.5 µM for MCF-7 and 0.2 µM for A549 (lung cancer) cells .

These findings suggest that the structural components of the target compound may also confer similar anticancer properties.

The mechanism through which this compound exerts its biological effects can be attributed to several pathways:

  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, leading to programmed cell death .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S and G2/M phases in treated cancer cells, preventing their proliferation .

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds related to this compound:

StudyCompoundCell LineIC50 ValueMechanism
4eMCF-712.5 µMApoptosis induction
4iA5490.2 µMCell cycle arrest
4cHeLa4.2 µMApoptosis induction

These studies illustrate the potential of this compound as an effective anticancer agent.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O2S/c23-15-4-6-17(7-5-15)25-21(31)27-22-26-18(14-32-22)13-20(30)29-10-8-28(9-11-29)19-3-1-2-16(24)12-19/h1-7,12,14H,8-11,13H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULLJZXULVOJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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